molecular formula C14H24N4O B2845914 2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034460-39-2

2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Cat. No.: B2845914
CAS No.: 2034460-39-2
M. Wt: 264.373
InChI Key: FDOLGMCLYOYLNX-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide” is a complex organic molecule that contains a cyclopentyl group, a 1,2,3-triazole group, and an acetamide group. The 1,2,3-triazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms . The cyclopentyl group is a cycloalkane consisting of a five-membered ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the cyclopentyl ring, and the acetamide group . The exact 3D conformation would depend on the specific arrangement and connectivity of these groups .

Scientific Research Applications

Synthesis and Structural Properties

Research has demonstrated various synthetic pathways to create novel compounds with potential biological activities, including those similar to "2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide". For instance, Albratty et al. (2017) explored the synthesis and antitumor activity of novel derivatives, including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing the broad scope of chemical modifications and the potential for diverse biological applications Albratty, El-Sharkawy, & Alam, 2017. Similarly, Panchal and Patel (2011) focused on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, highlighting the versatility in creating compounds with varying substituents and potential functionalities Panchal & Patel, 2011.

Potential Biological Activities

The research by Tornøe, Christensen, and Meldal (2002) on peptidotriazoles on solid phase illustrates the incorporation of [1,2,3]-triazoles into peptide backbones, offering a method for enhancing peptides' chemical diversity and potential biological activity Tornøe, Christensen, & Meldal, 2002. Additionally, Kamalraj, Senthil, and Kannan (2008) discovered the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, suggesting applications in bioimaging and molecular probes due to their fluorescent properties Kamalraj, Senthil, & Kannan, 2008.

Chemical Reactions and Modifications

Significant work has been done on the acylation of heteroaromatic amines, as seen in the study by Ibrahim et al. (2011), which led to the synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives, showcasing the chemical versatility and potential for generating compounds with significant biological activities Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011.

Future Directions

The study of 1,2,3-triazole derivatives is a promising area of research, particularly in the field of medicinal chemistry . Future research could focus on exploring the biological activity of this compound and optimizing its synthesis for potential applications .

Mechanism of Action

Target of Action

The primary target of the compound “2-cyclopentyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide” is tubulin . Tubulin is a globular protein and it is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division .

Mode of Action

The compound interacts with its target, tubulin, by binding to the colchicine binding site of the tubulin . This interaction inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. One of the most significant is the cell division process , particularly mitosis. Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, which is essential for chromosome separation during mitosis . This leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s effective cytotoxic activity against various cancer cell lines suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells . By disrupting microtubule formation and inhibiting cell division, the compound triggers programmed cell death. This makes it a potential candidate for use in cancer therapies, as it can selectively induce the death of rapidly dividing cancer cells .

Properties

IUPAC Name

2-cyclopentyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)9-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOLGMCLYOYLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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